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Compound of Interest
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Cat. No.: B612053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foretinib (GSK1363089) is an orally available, ATP-competitive multi-kinase inhibitor

recognized for its potent activity against key drivers of oncogenesis and angiogenesis, primarily

targeting MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its

therapeutic potential is defined not only by its on-target potency but also by its selectivity profile

across the human kinome. A lack of selectivity can lead to off-target effects and associated

toxicities, making a thorough assessment of its kinase inhibition spectrum crucial for drug

development and clinical application.[3]

This guide provides an objective comparison of the kinase selectivity of Foretinib against other

multi-kinase inhibitors with overlapping target profiles: Cabozantinib, Lenvatinib, and Sorafenib.

The comparison is supported by experimental data and detailed methodologies to aid

researchers in evaluating its suitability for various therapeutic contexts.

Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The

following table summarizes the inhibitory activity (IC50 in nM) of Foretinib and its comparators

against a panel of key kinases. Lower values indicate higher potency. This data highlights the

distinct and overlapping target profiles of these compounds.
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Kinase Target
Foretinib (IC50
nM)

Cabozantinib
(IC50 nM)

Lenvatinib
(IC50 nM)

Sorafenib
(IC50 nM)

MET 0.96[3]
Potent

inhibitor[4][5]
- -

KDR (VEGFR2) 0.98[3]
Potent

inhibitor[5]
4[6] 90[7]

VEGFR1 - - 22[6] -

VEGFR3 - - 5[6] 20[7]

ROS1 1.8[8] 1.1[8] - -

RET -
Potent

inhibitor[4]
4[6] -

KIT Lower affinity[2] - 5[6] 58[7]

PDGFRβ Lower affinity[2] - 100[6] 57[7]

FGFR1 - - 46[6] -

FGFR2 Inhibits[9] - 100[6] -

B-Raf - - - 20[7]

Raf-1 - - - 6[7]

SRC 27[3] - - -

BLK 11[3] - - -

ALK >2500[8] >2500[8] - -

Note: A hyphen (-) indicates that data was not readily available in the reviewed sources or that

the kinase is not a primary target. The potency can vary based on the specific assay

conditions.
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Foretinib demonstrates high potency against MET, KDR (VEGFR2), and ROS1.[2][3][8]

Notably, it shows a striking selectivity for ROS1 over the closely related anaplastic lymphoma

kinase (ALK), a feature shared with its structural analog, Cabozantinib.[8] While Foretinib
binds with high affinity to a range of kinases, its kinetic profile reveals a key aspect of its

selectivity; it exhibits a long residence time on its primary target MET (approximately 24 hours)

while dissociating rapidly from secondary targets like ABL1.[3]

Cabozantinib, being structurally similar to Foretinib, also potently inhibits MET, VEGFRs, and

ROS1.[4][8] It is distinguished by its potent inhibition of RET, an activity that led to its approval

for medullary thyroid carcinoma.[5] Like Foretinib, it is highly selective for ROS1 over ALK.[8]

Lenvatinib is a multi-RTK inhibitor with potent activity against VEGFR1-3, FGFR1-4, PDGFRα,

KIT, and RET.[6][10] A key differentiator for Lenvatinib is its potent inhibition of the FGFR family,

which may offer advantages in cancers where FGF signaling is a primary driver.[11] It

possesses a novel Type V binding mode to VEGFR2, which contributes to its rapid and potent

kinase inhibition.[6][12]

Sorafenib was originally identified as a Raf kinase inhibitor but also targets multiple receptor

tyrosine kinases involved in angiogenesis, including VEGFRs and PDGFRβ.[13] Its potent

inhibition of the Raf/MEK/ERK signaling pathway distinguishes it from the other compounds in

this comparison.[7][14]

Experimental Methodologies for Kinase Profiling
The determination of kinase inhibitor selectivity is typically achieved through a variety of

biochemical assays. These assays can be broadly categorized into activity assays, which

measure the phosphorylation of a substrate, and binding assays, which quantify the interaction

between the inhibitor and the kinase.[15]

General Protocol for In Vitro Kinase Inhibition Assay
(Luminescence-Based)
This protocol provides a general overview of a common method for assessing kinase inhibitor

potency, such as the ADP-Glo™ Kinase Assay.[16][17]
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Compound Preparation: The test inhibitor (e.g., Foretinib) is serially diluted to create a

range of concentrations for IC50 determination.

Kinase Reaction Setup: The kinase reaction is assembled in a multi-well plate (typically 384-

well format for high-throughput screening).[17][18] Each well contains:

The specific kinase being tested.

A suitable substrate (peptide or protein).

ATP at a concentration near the Km for each specific kinase to ensure accurate potency

measurement.[19]

The test inhibitor at a specific concentration.

Reaction buffer providing optimal pH and necessary cofactors (e.g., Mg2+).

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 23-30°C) for a

set period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[18]

ADP Detection:

An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the

remaining unconsumed ATP.

A "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert

the ADP generated by the kinase reaction into ATP.

The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a

luminescent signal.

Data Acquisition: The luminescence of each well is measured using a plate reader. The

signal intensity is directly proportional to the amount of ADP produced and thus reflects the

kinase activity.

Data Analysis: The kinase activity at each inhibitor concentration is normalized to control

wells (containing vehicle, e.g., DMSO). The resulting data is plotted as percent inhibition
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versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting

model (e.g., a four-parameter logistic fit).

Other common methodologies include:

Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled

ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate into the

substrate.[15][19]

Fluorescence Resonance Energy Transfer (FRET): These assays use a labeled substrate

that, when phosphorylated, is cleaved by a protease, disrupting FRET and causing a change

in the fluorescence signal.[15]

Mobility Shift Assays: This method involves the electrophoretic separation of fluorescently

tagged phosphorylated and non-phosphorylated peptide substrates.[19]

Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing kinase inhibitor

selectivity.
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Phase 1: Assay Preparation

Phase 2: Biochemical Assay

Phase 3: Data Analysis

Compound Dilution
(e.g., Foretinib)

Assemble Reaction in
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Kinase Panel Selection
(e.g., MET, KDR, ROS1)

Reagent Preparation
(Kinase, Substrate, ATP)

Incubate at RT

Add Detection Reagents
(e.g., ADP-Glo)

Measure Signal
(Luminescence)

Calculate % Inhibition

Determine IC50 Values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4937820/
https://personalizedmedonc.com/supplements/mechanism-of-action-magnifier---2016-desk-reference/lenvatinib-a-receptor-tyrosine-kinase-inhibitor
https://personalizedmedonc.com/supplements/mechanism-of-action-magnifier---2016-desk-reference/lenvatinib-a-receptor-tyrosine-kinase-inhibitor
https://www.cancer-research-network.com/2024/08/16/sorafenib-is-an-oral-multi-target-kinase-inhibitor-for-kinds-of-cancers-research/
https://www.pnas.org/doi/10.1073/pnas.1515281112
https://www.researchgate.net/publication/51203962_Foretinib_GSK1363089_a_multi-kinase_inhibitor_of_MET_and_VEGFRs_inhibits_growth_of_gastric_cancer_cell_lines_by_blocking_inter-receptor_tyrosine_kinase_networks
https://www.cancer-research-network.com/2024/09/09/lenvatinib-is-a-multitargeted-tyrosine-kinase-inhibitor-tki-for-kinds-of-cancers-research/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5079697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5079697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4291723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4291723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12261297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12261297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12250370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12250370/
https://www.reactionbiology.com/wp-content/uploads/2023/09/White-paper_Choosing-a-Kinase-Assay-Platform.pdf
https://www.promega.sg/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://www.promega.sg/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://www.promega.com/resources/protocols/technical-manuals/101/kinase-selectivity-profiling-system-general-panel-protocol/
https://worldwide.promega.com/-/media/files/resources/protocols/technical-manuals/101/kinase-selectivity-profiling-systems-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://www.benchchem.com/product/b612053#assessing-the-kinase-selectivity-of-foretinib-versus-similar-compounds
https://www.benchchem.com/product/b612053#assessing-the-kinase-selectivity-of-foretinib-versus-similar-compounds
https://www.benchchem.com/product/b612053#assessing-the-kinase-selectivity-of-foretinib-versus-similar-compounds
https://www.benchchem.com/product/b612053#assessing-the-kinase-selectivity-of-foretinib-versus-similar-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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